![molecular formula C19H20N2O6S B6491689 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide CAS No. 905688-51-9](/img/structure/B6491689.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its framework . Sulfonamides are known for their exceptional bioactivities against numerous infections and bacterial strains and are widely used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EI-MS spectroscopy .Chemical Reactions Analysis
The synthesized derivatives were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .Applications De Recherche Scientifique
- Researchers have explored the antibacterial potential of this compound by studying its biofilm inhibition activity against Escherichia coli and Bacillus subtilis . Biofilms are communities of bacteria that adhere to surfaces and can cause persistent infections. Inhibiting biofilm formation is crucial for combating bacterial infections.
- Hemolysis refers to the destruction of red blood cells. Studies have evaluated the hemolytic properties of this compound. Most of the new molecules were found to be mildly cytotoxic, suggesting their potential use as safe antibacterial agents .
- The compound has been investigated for its nonlinear optical properties. Specifically, it was synthesized as a potential NLO material for applications in frequency generators, optical limiters, and optical switches . NLO materials play a crucial role in modern photonics and telecommunications.
- Some sulfonamide derivatives, including this compound, have been considered as possible agents for treating Alzheimer’s disease . Alzheimer’s is a neurodegenerative disorder, and finding effective treatments is a significant research focus.
- Benzodioxane-containing compounds are known for their anti-inflammatory properties. This compound may contribute to reducing inflammation, making it relevant for therapeutic applications .
- Benzodioxane derivatives exhibit antioxidant properties. While specific studies on this compound’s antioxidant effects are not mentioned, its structural similarity to known antioxidants warrants further investigation .
Bacterial Biofilm Inhibition
Hemolytic Activity Assessment
Nonlinear Optical (NLO) Properties
Alzheimer’s Disease Treatment
Anti-Inflammatory Potential
Antioxidant Activity
Mécanisme D'action
Sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-25-15-3-5-16(6-4-15)28(23,24)20-13-10-19(22)21(12-13)14-2-7-17-18(11-14)27-9-8-26-17/h2-7,11,13,20H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKGBJJCRQSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.